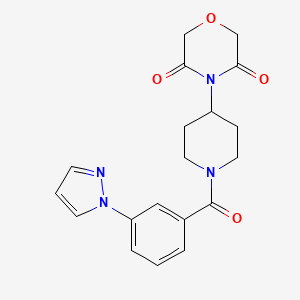

4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione

Description

4-(1-(3-(1H-Pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a heterocyclic compound featuring a piperidine core linked to a benzoyl group substituted with a pyrazole moiety and a morpholine-3,5-dione ring.

The morpholine-3,5-dione moiety distinguishes it from related compounds, as this group is less common than morpholine or morpholinone derivatives. Its electron-withdrawing carbonyl groups may influence solubility, hydrogen-bonding capacity, and pharmacokinetic properties compared to non-diketone analogs.

Properties

IUPAC Name |

4-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c24-17-12-27-13-18(25)23(17)15-5-9-21(10-6-15)19(26)14-3-1-4-16(11-14)22-8-2-7-20-22/h1-4,7-8,11,15H,5-6,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKALIOGTYYVHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Benzoylation: The pyrazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Piperidine Ring Formation: The benzoylated pyrazole is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.

Morpholine-3,5-dione Formation: Finally, the piperidine derivative is reacted with morpholine-3,5-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and morpholine-3,5-dione moieties.

Substitution: The aromatic benzoyl group can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitution may involve alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

Biologically, derivatives of this compound may exhibit activity against various biological targets due to the presence of the pyrazole and piperidine rings, which are common in many bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The pyrazole ring is known for its anti-inflammatory and analgesic properties, while the piperidine ring is found in many drugs used to treat neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione would depend on its specific biological target. Generally, compounds with pyrazole rings can inhibit enzymes or receptors by mimicking natural substrates or binding to active sites. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Urea/Thiourea Derivatives ()

Compounds such as N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) and 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a) share the piperidine-benzoyl scaffold but replace the morpholine-dione with thiourea or urea groups. Key differences include:

- Synthetic Yields : 8a and 14a exhibit moderate yields (64.2% and 35.2%, respectively), suggesting that the introduction of morpholine-3,5-dione might require optimized conditions for comparable efficiency .

- Stability : Thiourea/urea groups are prone to hydrolysis, whereas the morpholine-dione’s cyclic structure enhances stability under physiological conditions.

JAK Inhibitors (–8)

The JAK inhibitor {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile shares a piperidine core and pyrazole substituent but incorporates an azetidine ring and pyrrolopyrimidine group instead of morpholine-dione.

Morpholine-Containing Analogues ()

Bis(morpholino-triazine) derivatives (e.g., 26, 27) feature dual morpholine rings but lack the diketone functionality. Comparisons include:

- Synthetic Complexity: The target compound’s morpholine-dione requires precise diketone formation, whereas bis-morpholino-triazines involve simpler amidation/ureidation steps .

- Pharmacokinetics : The triazine derivatives’ extended conjugation may improve cellular uptake but reduce metabolic stability compared to the saturated morpholine-dione.

Data Tables

Table 1. Key Properties of Selected Compounds

Table 2. Analytical Data Comparison

Research Findings and Implications

- Synthetic Challenges : The morpholine-dione moiety likely requires stringent reaction conditions (e.g., anhydrous, basic media) compared to urea derivatives synthesized using NaH () .

- Biological Potential: While JAK inhibitors leverage pyrrolopyrimidine for kinase inhibition, the target compound’s morpholine-dione could target oxidative stress-related pathways or proteases, given diketones’ role in chelating metal ions .

- Thermodynamic Stability : Morpholine-dione’s cyclic structure may reduce conformational flexibility, enhancing binding entropy compared to linear urea analogs () .

Biological Activity

The compound 4-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299 Da. The structure includes a morpholine ring, a piperidine moiety, and a pyrazole-benzoyl substituent. Key physicochemical properties include:

| Property | Value |

|---|---|

| LogP | 1.59 |

| Heavy Atoms Count | 22 |

| Rotatable Bonds | 3 |

| Number of Rings | 3 |

| Polar Surface Area (Å) | 75 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, various pyrazole derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL for the most active derivatives . The testing involved assessing both bactericidal and fungicidal activities, indicating the potential of these compounds in treating infections.

Anticancer Properties

Research indicates that certain pyrazole-containing compounds can inhibit the activity of specific kinases associated with cancer progression. For example, compounds with similar structural motifs have shown promise in targeting c-Met kinases, crucial in various cancers including non-small cell lung cancer and renal cell carcinoma . The compound's ability to modulate kinase activity suggests its utility in cancer therapeutics.

Case Studies

- In Vitro Studies : A series of studies evaluated the antimicrobial efficacy of pyrazole derivatives. One study reported that compound 7b inhibited biofilm formation and exhibited strong bactericidal activity against multiple strains .

- Cytotoxicity Assays : In vitro assays showed that certain analogs of the compound induced apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features:

- Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazole ring can enhance antimicrobial potency.

- Piperidine Modifications : Alterations in the piperidine ring structure have been shown to influence both antibacterial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.